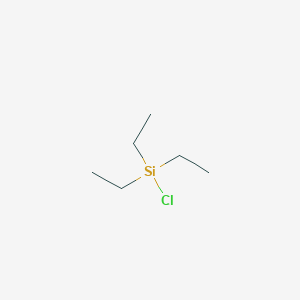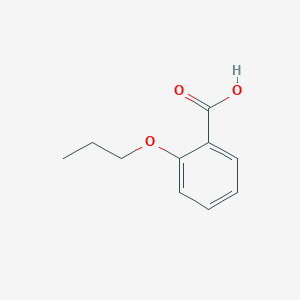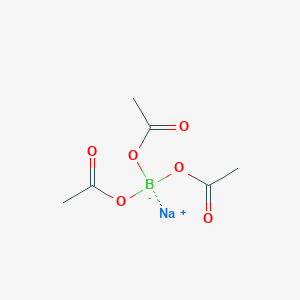![molecular formula C11H12O5 B140587 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one CAS No. 2049-21-0](/img/structure/B140587.png)
4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one
Vue d'ensemble
Description
“4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C11H12O5 . It is a pharmaceutical reference standard and is categorized under respiratory drugs . It is also considered an impurity in the drug types of expectorants and muscle relaxants .
Molecular Structure Analysis
The molecular structure of “4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one” is determined by its molecular formula, C11H12O5 . Its average mass is 224.210 Da and its monoisotopic mass is 224.068466 Da .Applications De Recherche Scientifique
Electrolytic Properties in Propylene Carbonate : The substitution of a methyl group with a methoxymethyl group on propylene carbonate affects its physical and electrolytic properties. Methoxypropylene carbonate (MetPC) shows higher viscosities and lower ionic conductivity compared to propylene carbonate, but still delivers comparable gravimetric capacitance in discharge measurements (Nambu et al., 2013).
Electrochemical Reduction of Environmental Pollutants : Methyl triclosan, an environmental pollutant, can undergo electrochemical reduction at glassy carbon electrodes. The presence of methoxy groups influences the reduction process, leading to the formation of various methoxy derivatives (Peverly et al., 2014).
Synthesis of Chiral Templates : A practical method for synthesizing cis-2-substituted 5-methyl (or phenyl) 1,3-dioxolan-4-ones, a chiral template used in various synthetic applications, has been developed. This method utilizes a 2-methoxy-1,3-dioxolane intermediate, highlighting the versatility of methoxy-substituted dioxolanes in chiral synthesis (Nagase et al., 2006).
Hydroxy Methylation in Chiral Compounds : A unique intermolecular hydroxy methylation has been observed in a chiral N,N′-bis(2-hydroxyphenyl)-2,2-dimethyl-1,3-dioxolane-4,5dicarbamide, demonstrating the reactivity of methoxylated dioxolane derivatives under electron impact ionization (Xu et al., 2010).
Thermochemical Properties of Methoxyphenols : Methoxyphenols, which are structurally related to methoxy-substituted dioxolanes, exhibit significant intermolecular and intramolecular hydrogen bonding. These compounds are studied for their thermochemical properties and their behavior in solution and gas phase, which is relevant for understanding the properties of methoxy-substituted dioxolanes (Varfolomeev et al., 2010).
Copolymerization in Polymer Chemistry : The copolymerization of exo-methylene-1,3-dioxolane with other compounds using different initiators is a significant area of study. This research provides insights into how methoxy-substituted dioxolanes might behave in complex polymerization processes (Sherif et al., 2001).
Propriétés
IUPAC Name |
4-[(2-methoxyphenoxy)methyl]-1,3-dioxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-13-9-4-2-3-5-10(9)14-6-8-7-15-11(12)16-8/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXWOTFONXXTKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2COC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562613 | |
| Record name | 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one | |
CAS RN |
2049-21-0 | |
| Record name | 1,3-Dioxolan-2-one, 4-((2-methoxyphenoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002049210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHOCARBAMOL DIOXOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T0C1PA2R3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)


![2-[4-(Cyanomethyl)-2,5-dihexoxyphenyl]acetonitrile](/img/structure/B140520.png)





